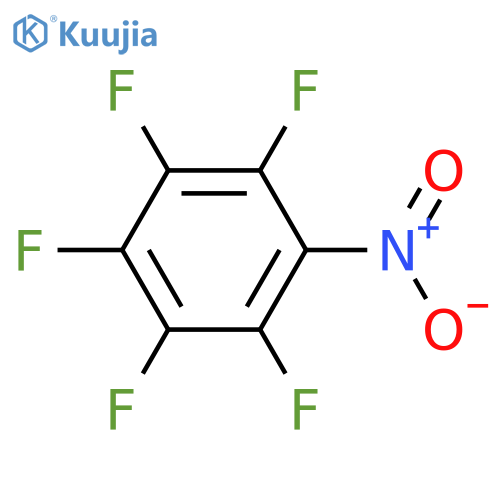

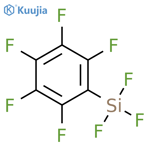

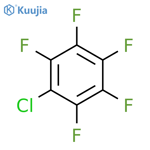

Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-

,

Journal of Organometallic Chemistry,

1995,

501(1-2),

155-9